6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1175559-45-1
VCID: VC2941027
InChI: InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H
SMILES: C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl
Molecular Formula: C8H5Cl3N2O
Molecular Weight: 251.5 g/mol

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride

CAS No.: 1175559-45-1

Cat. No.: VC2941027

Molecular Formula: C8H5Cl3N2O

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride - 1175559-45-1

Specification

CAS No. 1175559-45-1
Molecular Formula C8H5Cl3N2O
Molecular Weight 251.5 g/mol
IUPAC Name 6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride
Standard InChI InChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H
Standard InChI Key GQEAMEJWZJJXNO-UHFFFAOYSA-N
SMILES C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl
Canonical SMILES C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl

Introduction

Chemical Properties and Structure

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride (CAS No. 1175559-45-1) possesses distinct chemical and physical properties that contribute to its utility in pharmaceutical research. The compound features a 2,7-naphthyridine core with chlorine substituents at positions 6 and 8, and a carbonyl group at position 1, forming a lactam functionality.

Basic Chemical Information

PropertyValue
Molecular FormulaC8H5Cl3N2O
Molecular Weight251.50 g/mol
CAS Registry Number1175559-45-1
MDL NumberMFCD26405742
IUPAC Name6,8-dichloro-2H-2,7-naphthyridin-1-one;hydrochloride
Standard InChIInChI=1S/C8H4Cl2N2O.ClH/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5;/h1-3H,(H,11,13);1H
Standard InChIKeyGQEAMEJWZJJXNO-UHFFFAOYSA-N
SMILESC1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl.Cl

Physical and Chemical Properties

The compound exists as a solid, typically appearing as an off-white to light yellow powder . Its physical and chemical properties include:

PropertyDescription
Physical StateSolid (powder)
SolubilityLikely soluble in polar organic solvents (DMSO, DMF)
Storage ConditionsSealed in dry conditions at 2-8°C
StabilityEnhanced stability in hydrochloride salt form
ReactivityReactive at C-6 and C-8 positions due to chlorine substituents

Structural Features

The compound's structure contributes significantly to its chemical behavior and potential biological activity. The 2,7-naphthyridine core provides a rigid scaffold, while the chlorine atoms at positions 6 and 8 serve as potential sites for nucleophilic substitution reactions. The lactam functionality (1-oxo group) can participate in various chemical transformations, including reduction, alkylation, and condensation reactions .

Applications in Research and Development

6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride has various applications in research and development, particularly in pharmaceutical and medicinal chemistry.

As a Synthetic Intermediate

One of the primary applications of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is as a synthetic intermediate in the preparation of more complex bioactive molecules:

  • The chlorine atoms at positions 6 and 8 serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functionalities .

  • The compound may be used in the synthesis of 2,7-naphthyridin-1-ylamine phenylalanine derivatives, which have been identified as potent inhibitors of α4 integrins. These inhibitors have potential applications in treating inflammatory and autoimmune diseases .

  • The lactam functionality provides opportunities for further chemical transformations, expanding the structural diversity of potential derivatives .

Structure-Activity Relationship Studies

This compound serves as a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating the biological activities of the resulting derivatives, researchers can identify the structural features essential for specific biological activities.

Recent research has revealed interesting rearrangement processes in certain 2,7-naphthyridine derivatives under specific conditions. These rearrangements provide opportunities for developing new regioselective procedures for the synthesis of 1-oxo-2,7-naphthyridine compounds with potential biological activities .

Classification CategoryDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierProduct InformationLocation
BLD PharmCAS No. 1175559-45-1, MDL No. MFCD26405742 -
AK Scientific95% purity, Product Code: Z3935 USA
VulcanchemVCID: VC2941027-
GlpBioCatalog No. GF20285, >98% purity -
Ambeed, Inc.-USA
Advanced Technology & Industrial Co., Ltd.-Hong Kong
Chemlyte Solutions99.0% assay China
Hangzhou J&H Chemical Co., Ltd.98% min assay China
Amadis Chemical Co., Ltd.97% assay China
SupplierSizePrice (USD)Availability
AK Scientific100mg$4691 week
AK Scientific250mg$7671 week

For research requiring larger quantities, it is advisable to contact suppliers directly for current pricing and availability information.

Packaging and Quality Considerations

The compound is typically available in various quantities ranging from milligrams to grams. Quality considerations include:

  • Purity: Available purities range from 95% to >98% depending on the supplier .

  • Documentation: Suppliers typically provide certificates of analysis (CoA) and safety data sheets (SDS) .

  • Packaging: The compound is usually supplied in appropriate containers designed to maintain product integrity during shipping and storage .

Recent Research and Developments

Recent scientific investigations have expanded our understanding of 2,7-naphthyridine derivatives and their potential applications.

Synthesis and Rearrangement Studies

Significant progress has been made in understanding the synthesis and rearrangement of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. Research has revealed a novel rearrangement process that can occur under specific conditions .

For example, the nucleophilic substitution of chlorine atoms in compounds like 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with certain primary and secondary cyclic amines can trigger unexpected rearrangements leading to the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones .

This rearrangement has specific requirements:

  • At C-1 of the 2,7-naphthyridine ring, there must be a cyclic (aliphatic) amine.

  • The amine at C-3 must be a primary amine and should have a boiling point greater than 145°C .

These findings provide new opportunities for developing regioselective procedures for synthesizing 1-oxo-2,7-naphthyridine compounds with potentially enhanced biological activities.

Related Naphthyridine Compounds

Research has also focused on related naphthyridine compounds, such as 1,6-naphthyridin-2(1H)-ones, which have been studied for their synthesis methodologies and biomedical applications. These compounds feature diverse substituents at various positions, including N1, C3, C4, C5, C7, and C8, contributing to their structural diversity and potential biological activities .

Future Research Directions

Several promising research directions emerge from current studies on 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride and related compounds:

  • Optimization of Synthetic Routes: Developing more efficient, scalable, and environmentally friendly synthetic methods for preparing these compounds.

  • Exploration of New Biological Activities: Investigating additional biological activities beyond the currently known anti-inflammatory, antitumor, and antioxidant properties.

  • Structure-Activity Relationship Studies: Conducting comprehensive SAR studies to identify key structural features required for specific biological activities.

  • Development of Drug Candidates: Utilizing 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride as a starting point for developing novel drug candidates for various diseases, particularly inflammatory and immune disorders.

Analytical Methods and Characterization

Proper characterization of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one hydrochloride is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Various spectroscopic techniques are employed for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the compound's structure, including the positions of hydrogen and carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the carbonyl (C=O) group at position 1.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structure elucidation and confirmation.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of the compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to determine the purity of the compound and to separate it from potential impurities.

  • Thin-Layer Chromatography (TLC): TLC serves as a quick and simple method for monitoring reaction progress and assessing purity.

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